methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features an indazole moiety, a thiazole ring, and a phenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 1H-indazole-3-carboxylic acid with thioamide derivatives under specific conditions to form the thiazole ring. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation in cancer cells or antimicrobial activity against pathogens .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole and thiazole derivatives, such as:
- 1H-indazole-3-carboxylic acid
- 5-phenyl-1,3-thiazole-4-carboxylic acid
- Methyl 2-(1H-indazol-3-ylamino)-5-phenyl-1,3-thiazole-4-carboxylate
Uniqueness
Methyl 2-[(1H-indazol-3-ylcarbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H14N4O3S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
methyl 2-(1H-indazole-3-carbonylamino)-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H14N4O3S/c1-26-18(25)15-16(11-7-3-2-4-8-11)27-19(20-15)21-17(24)14-12-9-5-6-10-13(12)22-23-14/h2-10H,1H3,(H,22,23)(H,20,21,24) |
InChI Key |
CQUDROGODIKCAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)NC(=O)C2=NNC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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